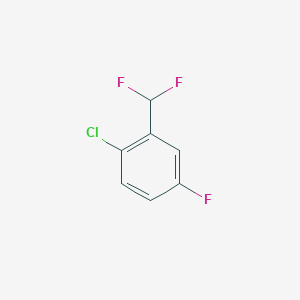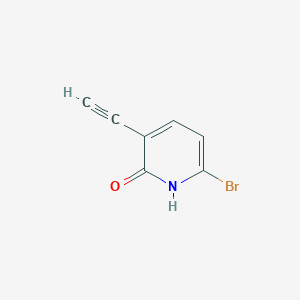
4-Ethyl-1-(trifluoromethyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. The presence of an ethyl group and a trifluoromethyl group on the cyclohexane ring makes this compound unique and of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding ketones or aldehydes in the presence of a suitable catalyst. For example, the hydrogenation of 4-ethyl-1-(trifluoromethyl)cyclohexanone using a palladium or platinum catalyst under high pressure and temperature conditions can yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 4-Ethyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-Ethyl-1-(trifluoromethyl)cyclohexanone.
Reduction: 4-Ethyl-1-(trifluoromethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
科学研究应用
4-Ethyl-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4-Ethyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
4-Ethylcyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanol: Lacks the ethyl group, leading to variations in reactivity and applications.
Cyclohexanol: The parent compound without any substituents, used as a reference for comparing the effects of substituents.
Uniqueness: 4-Ethyl-1-(trifluoromethyl)cyclohexanol is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group influences its reactivity and interactions with other molecules .
属性
分子式 |
C9H15F3O |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
4-ethyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15F3O/c1-2-7-3-5-8(13,6-4-7)9(10,11)12/h7,13H,2-6H2,1H3 |
InChI 键 |
MCRVAURYJSGMBO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)



![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)


